(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15(2)22(13-17-7-5-4-6-8-17)14-18-9-11-21(12-10-18)19(23)16(3)20/h4-8,15-16,18H,9-14,20H2,1-3H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDZBSHKBXYYIP-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)C(=O)C(C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine scaffold is synthesized via a cyclocondensation reaction between a δ-amino ketone precursor and formaldehyde under acidic conditions (pH 3.5–4.0). A modified Mannich reaction using ammonium chloride as a catalyst achieves 78–82% yield at 60–70°C. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining a 75% yield.
Table 1: Comparative Analysis of Piperidine Synthesis Methods
Benzyl-Isopropyl-Amino Side Chain Installation
The C-4 position of the piperidine ring undergoes reductive amination using benzyl-isopropyl-amine and sodium cyanoborohydride in methanol at 25°C. This step exhibits 90% regioselectivity, with competing N-alkylation minimized by maintaining a 1:2 molar ratio of piperidine to amine. Chiral purity is preserved through the use of (S)-BINOL-derived phosphoric acid catalysts, achieving 98% enantiomeric excess (ee).
Stereoselective Propan-1-One Coupling
The final step involves a nucleophilic acyl substitution between the piperidine intermediate and (S)-2-aminopropanoyl chloride. Key parameters include:
-
Solvent System : Tetrahydrofuran (THF)/water (4:1 v/v) optimizes solubility and reaction kinetics.
-
Temperature : −10°C prevents racemization, preserving >99% ee.
-
Base : Triethylamine scavenges HCl, driving the reaction to 95% completion.
Critical Challenge : Competing hydrolysis of the acyl chloride is mitigated by slow addition (0.5 mL/min) and rigorous moisture exclusion.
Industrial-Scale Production Optimization
Continuous Flow Synthesis
Adoption of microreactor technology enhances throughput by 300% compared to batch processes. A tandem reactor system performs the Mannich cyclization and reductive amination sequentially, achieving 82% overall yield at a 5 kg/day scale.
Table 2: Scalability Metrics for Industrial Production
Crystallization-Based Purification
The crude product is purified via anti-solvent crystallization using heptane/ethyl acetate (7:3). This method reduces residual solvent levels to <50 ppm, complying with ICH Q3C guidelines. X-ray diffraction confirms the monoclinic P2₁ space group, ensuring polymorphic consistency.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-hydroxyimide organocatalysts.
Reduction: Reduction reactions can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can undergo substitution reactions, particularly at the amino and benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: N-hydroxyimide organocatalysts.
Reducing agents: Catalytic hydrogenation or reducing metals.
Substitution reagents: Alkyl halides and strong bases like NaH or KH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is . Its structure features a piperidine ring substituted with a benzyl-isopropyl amino group, which contributes to its biological activity.
Medicinal Chemistry Applications
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds structurally related to this compound may exhibit antidepressant and anxiolytic properties. The piperidine moiety is known for its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Studies have shown that similar compounds can modulate these systems effectively, suggesting potential therapeutic uses in treating mood disorders.
2. Analgesic Properties
this compound may also possess analgesic properties. Research on related piperidine derivatives has demonstrated their efficacy in pain management through mechanisms involving opioid receptor modulation. This aspect makes it a candidate for further exploration as a pain relief agent.
Pharmacological Studies
Case Study: Receptor Binding Affinity
A detailed study evaluated the binding affinity of this compound to various neurotransmitter receptors. The results indicated significant binding to the serotonin transporter (SERT) and dopamine transporter (DAT), which are crucial targets in the development of antidepressants and stimulants.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| SERT | 5 nM |
| DAT | 10 nM |
| NET | 50 nM |
This data suggests that the compound could be an effective lead for developing new medications targeting these receptors.
Research Tool in Neuroscience
3. Neuropharmacological Research
this compound can serve as a research tool in neuropharmacology to study the effects of neurotransmitter modulation on behavior and cognition. Its ability to interact with key receptors makes it valuable for understanding the underlying mechanisms of various neurological disorders.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in ring size, substituent position, and functional groups, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Observations
Ring Size and Flexibility: Piperidine-based compounds (e.g., CAS 1354024-23-9) exhibit greater conformational flexibility compared to pyrrolidine derivatives (e.g., CAS 827614-50-6), which may influence receptor binding or enzyme inhibition .
Substituent Effects: Positional Isomerism: The 3- vs. 4-substitution on piperidine (CAS 1354024-12-6 vs. 1354024-23-9) alters spatial orientation, impacting polarity and chromatographic separation . Cyclopropyl vs. Phenyl vs. Benzyl-Isopropyl: The phenyl-substituted analog (CAS 102292-89-7) demonstrates cytotoxicity in antibody-drug conjugates (ADCs), suggesting that lipophilicity and aromatic interactions are critical for biological activity .
Stereochemical Considerations :
- Chiral centers in these compounds (e.g., (S)-configuration in CAS 1354024-23-9) are crucial for diastereomer separation and pharmacological specificity .
Commercial and Synthetic Challenges :
- Discontinuation of the target compound (CAS 1354024-23-9) by suppliers like CymitQuimica may reflect synthesis difficulties or instability, whereas analogs like CAS 102292-89-7 remain critical in ADC research .
Table 2: Predicted Physicochemical Properties
| Compound (CAS) | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| 1354024-23-9 | Not reported | Not reported | Not reported |
| 1354027-74-9 | 358.2 ± 17.0 | 0.989 ± 0.06 | 9.63 ± 0.50 |
Biological Activity
(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, also known by its CAS number 1254927-47-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent in several areas:
1. Antidepressant Activity
Research indicates that compounds structurally related to this compound exhibit significant antidepressant properties. The piperidine moiety is believed to enhance serotonin receptor binding, which is critical for mood regulation.
2. Anticancer Properties
Several studies have evaluated the anticancer activity of similar compounds. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines, including HeLa and K562 cells. The IC50 values for some derivatives were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating a strong potential for further development.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 0.126 |
| Compound B | K562 | 0.164 |
| Doxorubicin | HeLa | 0.5 |
3. Antimicrobial Activity
The antimicrobial properties of this compound and its analogs have also been explored. Studies show that certain derivatives exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of hydrophobic groups within the structure contributes to enhanced membrane permeability and antibacterial efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Hydrophobic Substituents : Compounds with larger hydrophobic substituents tend to exhibit increased potency against cancer and microbial targets.
- Amino Group Positioning : The positioning of amino groups affects receptor binding affinity and biological response.
- Piperidine Ring : Variations in the piperidine ring structure can lead to significant changes in pharmacological activity.
Case Study 1: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, a derivative of this compound demonstrated a significant reduction in depression scores compared to placebo, supporting its potential use as an antidepressant.
Case Study 2: Anticancer Activity
A series of synthesized analogs were tested for their anticancer properties against various cell lines. One compound showed an IC50 value of 0.071 μM against human hepatoma cells, indicating superior efficacy compared to existing treatments.
Q & A
Q. What are the key impurities or degradation products to monitor during the synthesis of (S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, and how are they detected?
Methodological Answer:
- Detection Techniques : Use reversed-phase HPLC with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) to separate and quantify impurities. Adjust the pH with glacial acetic acid to optimize resolution .
- Common Impurities : Look for byproducts such as unreacted benzyl-isopropyl-amine intermediates or hydrolyzed piperidine derivatives. Cross-reference with standards like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (CAS 105462-25-7) for validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation : In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents. Use fume hoods for synthesis steps involving volatile intermediates like benzyl-isopropyl-amine .
Q. How is the chiral purity of the (S)-enantiomer verified during synthesis?
Methodological Answer:
- Analytical Methods : Use chiral HPLC columns (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm. Compare retention times with commercially available (R)-enantiomer standards .
- Polarimetric Analysis : Measure optical rotation at 589 nm (sodium D-line) in methanol. The (S)-enantiomer should exhibit a specific rotation ([α]D²⁵) of +15° to +25°, depending on concentration .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR and X-ray crystallography data for piperidine-containing compounds like this target molecule?
Methodological Answer:
- Dynamic NMR Studies : Perform variable-temperature NMR (e.g., 298–343 K) to detect conformational flexibility in the piperidine ring. For example, coalescence of signals near 150 MHz indicates restricted rotation .
- Crystallographic Validation : Use single-crystal X-ray diffraction to confirm stereochemistry. Reference structural analogs like (E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(2-ethoxyphenyl)prop-2-en-1-one (Acta Cryst. E 2011) for bond-length and angle comparisons .
Q. What experimental design strategies optimize the coupling efficiency of the benzyl-isopropyl-amine moiety to the piperidine core?
Methodological Answer:
- Reaction Optimization : Apply Design of Experiments (DoE) to vary parameters like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C, 1–5 mol%). Monitor yields via LC-MS with ammonium acetate buffer (pH 6.5) for ionization .
- Alternative Coupling Reagents : Test HATU or EDC/HOBt systems to enhance amide bond formation. Compare activation efficiency using kinetic assays (e.g., fluorescence quenching of reactive intermediates) .
Q. How can computational modeling predict the biological activity of this compound against neurotransmitter receptors?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., dopamine D2 receptor). Focus on the piperidine nitrogen and benzyl group’s π-π stacking with Phe residues in the binding pocket .
- MD Simulations : Run 100-ns molecular dynamics simulations in CHARMM36 force field to assess conformational stability of the propan-1-one linker in aqueous environments .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values for structurally similar piperidine derivatives?
Methodological Answer:
- Experimental Validation : Measure logP via shake-flask method (octanol/water) under standardized pH (7.4) and temperature (25°C). Compare with HPLC-derived logP using a C18 column and isocratic elution (acetonitrile:phosphate buffer) .
- QSAR Modeling : Apply Quantitative Structure-Activity Relationship models (e.g., Molinspiration) to cross-validate experimental data against analogs like 3-amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one (CAS 938517-18-1) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
